2-(4-Aminophenoxy)-N-propylacetamide
Description
2-(4-Aminophenoxy)-N-propylacetamide (CAS: 937698-77-6, molecular formula: C₁₁H₁₆N₂O₂) is a synthetic amide derivative characterized by a phenoxyacetamide backbone. The compound features a 4-aminophenoxy group linked to an acetamide moiety with an N-propyl substituent. It is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis . Its synthesis typically involves coupling reactions between substituted phenols and acetamide precursors, as evidenced by protocols for analogous compounds (e.g., refluxing in chlorobenzene with potassium carbonate) . The compound’s purity is reported at 97% in commercial sources, indicating its relevance in high-precision synthetic workflows .
Properties
IUPAC Name |
2-(4-aminophenoxy)-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBKDCRXIAMMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)-N-propylacetamide typically involves the reaction of 4-aminophenol with propylacetamide under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenoxy)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Aminophenoxy)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-Aminophenoxy)-N-propylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can also induce apoptosis in cancer cells by disrupting cellular pathways and promoting cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-(4-aminophenoxy)-N-propylacetamide are distinguished by variations in substituents on the phenoxy ring, amide group, or alkyl chain. Below is a detailed comparison based on evidence from peer-reviewed studies, patents, and chemical databases:
2-(4-Aminophenoxy)-N-cyclopropylacetamide
- Structure : Replaces the N-propyl group with a cyclopropyl ring.
- This modification may influence pharmacokinetic properties, such as lipophilicity and cytochrome P450 interactions.
- Applications : Like its N-propyl counterpart, it serves as a pharmaceutical intermediate, though its smaller alkyl group may enhance solubility in polar solvents .
2-[4-(2-Aminoethyl)phenoxy]-N-cyclopropylacetamide (CAS: 926200-66-0)
- Structure: Incorporates a 2-aminoethyl group on the phenoxy ring alongside an N-cyclopropylamide.
- This structural feature could improve binding affinity to biological targets (e.g., receptors or enzymes).
- Synthesis: Requires multi-step functionalization of the phenoxy ring, as seen in protocols for nitro-phenoxy intermediates .
N-[2-(2-Methoxy-4-propylphenoxy)ethyl]acetamide (CAS: 698992-26-6)
- Structure: Features a methoxy and propyl group on the phenoxy ring, with an ethyl spacer between the phenoxy and acetamide groups.
- The ethyl spacer may reduce steric hindrance during molecular interactions.
- Safety : Classified as a pharmaceutical intermediate with advised precautions against prolonged skin contact .
2-[3-(3-Nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-propylacetamide (ChemDiv ID: V008-2382)
- Structure: Integrates a tetrahydroquinazolinone core with a nitroaryl substituent.
- Key Differences: The nitro group and heterocyclic core significantly enhance electrophilicity, making it a candidate for kinase inhibition or anticancer activity.
- Applications : Screened for biological activity in drug discovery pipelines .
2-(2-Isopropylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide (CAS: 606923-52-8)
- Structure: Combines an isopropylphenoxy group with a sulfonamide-linked phenyl ring.
- This dual functionality makes it suitable for targeting enzymes with both hydrophobic and polar active sites (e.g., proteases).
- Molecular Weight : 402.51 g/mol, comparable to other analogs .
Biological Activity
2-(4-Aminophenoxy)-N-propylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C12H16N2O2
- Molecular Weight: 220.27 g/mol
- IUPAC Name: this compound
The structure of this compound features an amine group, a phenoxy moiety, and an acetamide group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity: It can act as a modulator for certain receptors, influencing cellular responses.
- Induction of Apoptosis: Some studies suggest that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested:
- MDA-MB-231 (breast cancer)
- HT-29 (colon cancer)
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.4 | 78.75 times more potent |
| HT-29 | 0.5 | 50.8 times more potent |
These findings suggest that the compound's structural features contribute to its enhanced potency compared to traditional chemotherapeutics like cisplatin.
Antimicrobial Properties
In addition to its anticancer activity, the compound has been investigated for antimicrobial properties. Preliminary studies show effectiveness against various bacterial strains, indicating potential use in treating infections.
Case Studies
- Cytotoxicity Study : A recent study synthesized several derivatives of this compound and evaluated their cytotoxic effects on MDA-MB-231 cells. Results showed that modifications to the acetamide group significantly enhanced cytotoxicity, suggesting a structure-activity relationship .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity, warranting further exploration for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
